molecular formula C16H23N3OS2 B7053123 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine

Cat. No.: B7053123
M. Wt: 337.5 g/mol
InChI Key: VMDVESVJTJDSHR-UHFFFAOYSA-N
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Description

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, an ethylsulfinyl group, and a cyclohexyl ring, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Ethylsulfinyl Group: The ethylsulfinyl group can be introduced via sulfoxidation of an ethylthio precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Attachment of the Cyclohexyl Ring: The cyclohexyl ring can be attached through nucleophilic substitution reactions, where a cyclohexyl halide reacts with an amine group on the thieno[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The ethylsulfinyl group can be further oxidized to a sulfone using strong oxidizing agents.

    Reduction: The compound can be reduced to remove the sulfinyl group, converting it back to an ethylthio group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions

Major Products

    Oxidation: Formation of sulfone derivatives

    Reduction: Formation of ethylthio derivatives

    Substitution: Formation of various substituted thieno[2,3-d]pyrimidines

Scientific Research Applications

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Sulfinyl-containing Compounds: Molecules with sulfinyl groups that exhibit similar reactivity.

    Cyclohexyl Amines: Compounds with cyclohexyl rings attached to amine groups.

Uniqueness

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine is unique due to its combination of a thieno[2,3-d]pyrimidine core, an ethylsulfinyl group, and a cyclohexyl ring. This specific arrangement of functional groups imparts distinctive chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-ethyl-N-(3-ethylsulfinylcyclohexyl)thieno[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3OS2/c1-3-14-18-15(13-8-9-21-16(13)19-14)17-11-6-5-7-12(10-11)22(20)4-2/h8-9,11-12H,3-7,10H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMDVESVJTJDSHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=C2C=CSC2=N1)NC3CCCC(C3)S(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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